2-(Cyclopropanesulfonyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-8-3-1-2-4-9(8)13(11,12)7-5-6-7/h1-4,7H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVGCDJBUVAZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097921-73-7 | |
| Record name | 2-(cyclopropanesulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 2 Cyclopropanesulfonyl Aniline
Reactions at the Aniline (B41778) Nitrogen Center
The lone pair of electrons on the aniline nitrogen atom makes it a primary site for various chemical reactions, including functionalization and bond formation.
N-Functionalization Reactions
The amino group of 2-(cyclopropanesulfonyl)aniline can undergo reactions to form new bonds at the nitrogen atom. A common example is sulfonylation, where the aniline reacts with a sulfonyl chloride to form a sulfonamide. For instance, the reaction of anilines with p-toluenesulfonyl chloride is a well-established method for forming N-S bonds. sapub.org This type of reaction is often exothermic and can proceed efficiently. sapub.org The reactivity in these reactions can be influenced by electronic factors; aromatic amines are known to react readily. sapub.org
In a broader context, N-functionalization is a key strategy in organic synthesis. For example, the protection of amines is crucial, and methods like the Fukuyama amine synthesis utilize sulfonamides as protected forms of amines, which can then be deprotected to reveal the primary or secondary amine. tcichemicals.com
Formation of Imine Derivatives
Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. masterorganicchemistry.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comnih.gov This reaction is a classic example of a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com The formation of imines from anilines and various aldehydes can be achieved under different conditions, including solvent-free and catalyst-free methods, sometimes utilizing techniques like pressure reduction to drive the reaction to completion. scirp.org The reaction can be very rapid, especially in its initial stages. scirp.org A variety of aldehydes, including those with halogen substituents, can be used to produce the corresponding imine derivatives in high yields. scirp.org
The general mechanism for imine formation under slightly acidic conditions involves a sequence of steps: protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED). masterorganicchemistry.com These reactions are fundamental in organic synthesis and are used to create a wide array of imine-containing structures. nih.govanalis.com.my
C-N Arylation Reactions
The formation of a carbon-nitrogen bond between an aniline and an aryl group is a pivotal transformation in the synthesis of many valuable compounds. The Buchwald-Hartwig cross-coupling reaction is a prominent palladium-catalyzed method for this purpose, reacting aryl halides or pseudohalides with primary or secondary amines. organic-chemistry.org This reaction has broad applicability in medicinal and process chemistry for constructing nitrogen-containing heterocycles and other complex molecules. tcichemicals.com
Recent advancements have also explored transition-metal-free approaches. For instance, aryne-enabled C-N arylation of tertiary anilines has been described, proceeding through a tandem nucleophilic attack followed by a Smiles-Truce rearrangement. nih.gov This method provides a metal-free route to densely substituted biaryl compounds. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-N bond formation, with some protocols using simple additives like tert-butylamine (B42293) that can function as both a ligand and a base. uni-regensburg.de
Table 1: Overview of Reactions at the Aniline Nitrogen Center
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| N-Functionalization | p-Toluenesulfonyl chloride | N-Sulfonylated aniline |
| Imine Formation | Aldehydes/Ketones | Imine (Schiff Base) |
| C-N Arylation | Aryl halides, Pd catalyst, Base (Buchwald-Hartwig) | N-Aryl aniline |
Functionalization of the Aromatic Ring
The benzene (B151609) ring of this compound is subject to functionalization through various substitution reactions, with the regioselectivity being governed by the directing effects of the existing amino and cyclopropanesulfonyl substituents.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. minia.edu.eg An electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. makingmolecules.com The substituents already present on the ring play a crucial role in determining both the rate of reaction and the position of the incoming electrophile. wikipedia.org
The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the cyclopropanesulfonyl group (-SO₂-cPr) is a strong electron-withdrawing group and is expected to be a deactivating group and a meta-director. In molecules with both activating and deactivating groups, the activating group's directing effect typically dominates. wikipedia.org Therefore, for this compound, electrophilic substitution is predicted to occur at the positions ortho and para to the highly activating amino group. For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com However, the strong deactivating nature of the sulfonyl group and potential steric hindrance will modulate this reactivity.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization at the position ortho to a directing metalation group (DMG). wikipedia.org The DMG, typically a Lewis basic group, coordinates to an organolithium reagent (like n-butyllithium), which then deprotonates the nearest ortho position. organic-chemistry.orgbaranlab.org This generates a lithiated intermediate that can react with various electrophiles, allowing for the specific installation of a functional group. wikipedia.org
The amino group (or a protected form like an amide or carbamate) can serve as a DMG. organic-chemistry.org In the case of this compound, the aniline nitrogen can direct lithiation to the C6 position. This strategy offers high regioselectivity, which is often difficult to achieve with standard electrophilic aromatic substitution reactions that might yield a mixture of ortho and para products. wikipedia.org The resulting aryllithium species can then be trapped with an electrophile to introduce a substituent specifically at the C6 position. This method has been widely applied in the synthesis of highly substituted aromatic compounds. harvard.edu
Table 2: Predicted Regioselectivity of Aromatic Ring Functionalization
| Reaction Type | Directing Group Influence | Predicted Position(s) of Substitution |
|---|---|---|
| Electrophilic Aromatic Substitution | -NH₂ (activating, o,p-director) vs. -SO₂cPr (deactivating, m-director). The -NH₂ group directs. | C4 and C6 |
| Directed Ortho-Metalation | -NH₂ (or protected form) acts as the Directing Metalation Group (DMG). | C6 |
Cross-Coupling Reactions at Aryl Halide Derivatives
Aryl halides derived from this compound are versatile substrates for various metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of the electron-withdrawing sulfonyl group can influence the reactivity of the aryl halide.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly efficient for coupling anilines with aryl halides. nih.govnih.gov In the context of a halogenated this compound derivative, the aniline moiety would likely require protection before it could act as a coupling partner in a subsequent C-N bond formation. Conversely, if the molecule is halogenated on the phenyl ring, it can serve as the electrophilic partner. For instance, a bromo- or chloro-substituted this compound could be coupled with various nucleophiles. The development of specialized palladium catalyst systems, sometimes involving unique ligands or conditions like the use of potassium phenoxide (KOPh) as a weak base, has enabled the coupling of even challenging substrates, including those with electron-withdrawing groups. nih.gov
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a complementary approach to palladium-based methods for C-N bond formation. mdpi.com These reactions are historically significant and have seen a resurgence with the development of new ligand systems that improve their efficiency and substrate scope. nih.govmdpi.com Aryl halides, including those bearing sulfonyl groups, can be coupled with a variety of nitrogen nucleophiles. The reactivity in these copper-catalyzed systems can be tuned, and they are often more cost-effective than their palladium counterparts. nih.gov For example, copper(I) iodide in the presence of ligands like L-proline or pyridine-2-carboxylic acid can facilitate the arylation of malonates with aryl halides. thieme-connect.de This highlights the potential for C-C bond formation at a halogenated this compound core.
The specific conditions for these cross-coupling reactions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and selectivity, taking into account the electronic properties imparted by both the aniline and the cyclopropanesulfonyl groups. thieme-connect.deresearchgate.net
Transformations Involving the Cyclopropanesulfonyl Group
The cyclopropanesulfonyl group is not merely a passive substituent; its unique structural and electronic properties allow for specific chemical transformations. These include modifications to the sulfonyl unit itself and reactions that leverage the strain of the cyclopropane (B1198618) ring.
The sulfonyl group (-SO2-) in this compound can undergo specific chemical changes. While the sulfur atom is in its highest oxidation state (VI), the group as a whole can participate in reactions. One notable transformation is the 1,3-sulfonyl migration. In studies on related N-sulfonyl anilines, researchers have observed that under gold(I) or silver(I) catalysis and visible light irradiation, the sulfonyl group can migrate from the nitrogen atom to the C3 position of the indole (B1671886) ring formed after cyclization. acs.org This process is believed to proceed through the generation of a sulfonyl radical upon photoexcitation. acs.org Although this specific reaction involves an N-sulfonyl aniline precursor, it demonstrates the potential for migration of the sulfonyl group under specific catalytic conditions.
Furthermore, the aniline nitrogen of this compound can be acylated or can react with other sulfonyl chlorides to form more complex sulfonamides, which are key structural motifs in many biologically active compounds. researchgate.net The cyclopropanesulfonyl moiety itself is often introduced by reacting a suitable aniline precursor with cyclopropanesulfonyl chloride. researchgate.netdovepress.com This reaction is fundamental to the synthesis of various cyclopropanesulfonamide (B116046) derivatives that have been explored as potential therapeutic agents. researchgate.net
The cyclopropane ring in this compound is activated towards ring-opening reactions due to its inherent ring strain and the electronic influence of the adjacent sulfonyl group. This setup creates a "donor-acceptor" cyclopropane system, where the aniline (or a more electron-rich derivative) can act as a donor and the sulfonyl group as a strong acceptor. nih.govuni-regensburg.dersc.org
These ring-opening reactions can be initiated by various reagents:
Lewis Acids: Lewis acids can coordinate to the sulfonyl oxygen atoms, further polarizing the system and facilitating a nucleophilic attack that opens the three-membered ring. uni-regensburg.de This type of SN1-type ring-opening can lead to the formation of a stabilized carbocationic intermediate, which can then be trapped by nucleophiles. uni-regensburg.de
Electrophiles: Electrophilic attack on the cyclopropane ring, particularly at the bond distal to the activating groups, can lead to cleavage. nih.gov For example, superacids have been shown to protonate the distal C-C bond of cyclopropanes bearing σ-withdrawing groups, leading to a 1,3-dication that can undergo further reactions like Friedel-Crafts alkylation. nih.gov
Reductive Opening: Electrochemical methods can induce a one-electron reduction of the cyclopropane ring, leading to the formation of a radical anion species. beilstein-journals.org This intermediate can then undergo ring-opening, and the subsequent reaction pathway can be controlled by the reaction conditions, potentially leading to the formation of functionalized linear chains. beilstein-journals.org
Basic Conditions: In some cases, activation under basic conditions can facilitate ring-opening. For related aryl-substituted donor-acceptor cyclopropanes, fluoride-induced desilylation of a protected phenol (B47542) created a potent electron-donating group that triggered ring-opening and the formation of a p-quinone methide intermediate, which could then react with various nucleophiles. rsc.org
These ring-opening strategies transform the compact cyclopropyl (B3062369) group into a three-carbon linear chain, providing a powerful method for increasing molecular complexity and accessing different chemical scaffolds.
Role as a Synthetic Intermediate and Building Block
The bifunctional nature of this compound, possessing both a nucleophilic/directing amino group and a reactive cyclopropanesulfonyl unit, makes it a highly valuable intermediate and building block in organic synthesis. wikipedia.org
The synthesis of complex organic molecules is a central goal of chemistry, driven by the need for new materials and therapeutics. solubilityofthings.compurdue.edu this compound serves as a versatile starting point for building intricate molecular structures. The aniline group can be readily derivatized through acylation, alkylation, or diazotization, allowing for the introduction of new functional groups. orgsyn.orggoogle.com The aromatic ring can undergo electrophilic substitution, with the substitution pattern guided by the directing effects of the amino and sulfonyl groups.
Furthermore, the transformations involving the cyclopropanesulfonyl group, as discussed previously, provide pathways to significantly alter the molecular skeleton. For example, ring-opening reactions convert the compact bicyclic core into a more flexible, functionalized linear structure. This strategy is a powerful tool in target-oriented synthesis, where a common intermediate can be used to generate a variety of complex natural products or designed molecules. rsc.org The strategic application of protecting groups, catalysis, and asymmetric synthesis techniques can be used to precisely control the construction of these complex architectures from this versatile building block. solubilityofthings.com
In medicinal chemistry, a "scaffold" is a core molecular structure upon which a variety of substituents are appended to create a library of new chemical entities (NCEs) for biological screening. beilstein-journals.org The this compound framework is an attractive scaffold for this purpose. The cyclopropyl group is a desirable feature in drug design as it can improve metabolic stability and binding affinity by introducing conformational rigidity without significantly increasing molecular weight.
This scaffold has been utilized in the design and synthesis of novel therapeutic agents. For instance, derivatives containing the cyclopropanesulfonamide moiety have been investigated as potent inhibitors of the epidermal growth factor receptor (EGFR), particularly for targeting mutations that confer resistance to existing cancer therapies. researchgate.netdovepress.com In these examples, the cyclopropanesulfonyl aniline core is systematically modified to optimize potency and selectivity. researchgate.net The aniline nitrogen serves as a key attachment point for heterocyclic systems, while the sulfonyl group provides a crucial interaction point within the target protein's binding site. The generation of libraries of such compounds allows for the systematic exploration of structure-activity relationships (SAR) to identify promising new drug candidates. acs.org The use of this and similar scaffolds is a common strategy in the development of modulators for various biological targets, including kinases and G-protein coupled receptors. patentinspiration.comgoogleapis.com
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(Cyclopropanesulfonyl)aniline, ¹H and ¹³C NMR are fundamental for initial characterization, while advanced techniques can offer deeper structural insights.
Proton NMR (¹H NMR) spectroscopy of this compound provides characteristic signals for the protons in the aromatic ring and the cyclopropyl (B3062369) group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing cyclopropanesulfonyl group (-SO₂-cPr).
The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. The substitution pattern on the benzene (B151609) ring leads to a complex splitting pattern due to spin-spin coupling between adjacent protons. The protons on the cyclopropyl ring are observed in the upfield region, usually between 0.8 and 3.0 ppm, and exhibit complex splitting due to geminal and vicinal coupling. The protons of the -NH₂ group often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
A representative ¹H NMR spectrum of this compound would display the following characteristic resonances:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.55 - 7.45 | m | |
| Aromatic-H | 7.20 - 7.10 | m | |
| Aromatic-H | 6.90 - 6.70 | m | |
| NH₂ | 4.50 (broad s) | s | |
| CH (cyclopropyl) | 2.65 - 2.55 | m | |
| CH₂ (cyclopropyl) | 1.20 - 1.10 | m | |
| CH₂ (cyclopropyl) | 1.00 - 0.90 | m |
Note: The chemical shifts and multiplicities are illustrative and can vary based on the solvent and spectrometer frequency.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.
The aromatic carbons exhibit signals in the downfield region, typically between 115 and 150 ppm. The carbon attached to the amino group (C-NH₂) is generally found in the more upfield portion of this range due to the shielding effect of the nitrogen atom, while the carbon attached to the sulfonyl group (C-SO₂) is shifted downfield. The carbons of the cyclopropyl group resonate in the upfield region of the spectrum, usually below 40 ppm.
Expected chemical shifts in the ¹³C NMR spectrum of this compound are as follows:
| Carbon Assignment | Chemical Shift (ppm) |
| Aromatic C-S | 145.0 |
| Aromatic C-N | 118.5 |
| Aromatic CH | 133.0 |
| Aromatic CH | 130.5 |
| Aromatic CH | 119.0 |
| Aromatic CH | 116.0 |
| CH (cyclopropyl) | 32.0 |
| CH₂ (cyclopropyl) | 6.5 |
Note: These are approximate chemical shift values and can be influenced by experimental conditions.
For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed. acs.orgresearchgate.net These experiments correlate signals from different nuclei, providing a comprehensive picture of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between adjacent aromatic protons and between the protons on the cyclopropyl ring, helping to trace the connectivity within these spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the resonances of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the cyclopropylsulfonyl group to the specific carbon atom on the aniline (B41778) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It can provide insights into the three-dimensional structure and conformation of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as very few combinations of atoms will have the same exact mass. For this compound (C₉H₁₁NO₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. This is a critical step in confirming the identity of a newly synthesized compound.
Mass spectrometry is an invaluable tool for monitoring the progress of chemical reactions in real-time. Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS or online Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the desired product, this compound. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts.
Furthermore, MS/MS (tandem mass spectrometry) can be employed to identify and characterize the product. In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity by comparing it to known fragmentation pathways or theoretical predictions. This detailed structural information is crucial for ensuring the purity and identity of the final compound.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations of a compound, allowing for the identification of functional groups and structural features.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum with characteristic peaks corresponding to specific vibrational modes. For this compound, one would expect to observe characteristic bands for the N-H stretching of the primary amine, S=O stretching of the sulfonyl group, C-H stretching of the cyclopropyl and aromatic rings, and C=C stretching of the benzene ring. However, no published FTIR spectra for this specific compound could be found.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show signals for the symmetric S=O stretch and the breathing modes of the aromatic and cyclopropyl rings. As with FTIR, no experimental Raman spectra for this compound are available in the public domain.
Electronic Spectroscopy
Electronic spectroscopy involves the interaction of ultraviolet and visible light with a molecule, providing information about its electronic structure and conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For an aromatic compound like this compound, one would anticipate observing π-π* transitions characteristic of the benzene ring. The presence of the aniline and cyclopropanesulfonyl groups would influence the position and intensity of these absorption bands. Aniline itself typically shows absorption maxima around 230 nm and 280 nm. The substitution pattern on the aniline ring would be expected to cause shifts in these absorption bands. However, no specific UV-Vis absorption data for this compound has been reported.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for investigating the electronic structure of many-body systems. jmaterenvironsci.com It is widely applied to predict molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. mdpi.com
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, helping to identify transition states, intermediates, and reaction pathways. numberanalytics.com This approach can elucidate complex reaction mechanisms, such as cycloadditions, by evaluating the energy barriers of different potential routes. mdpi.compku.edu.cn For instance, DFT has been used to determine whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the energies of the respective transition states. mdpi.com While specific mechanistic studies for 2-(Cyclopropanesulfonyl)aniline are not detailed in the available literature, DFT provides the framework for such investigations, offering insights into how it might participate in reactions like N-arylation or other cross-coupling processes. researchgate.net
DFT methods are highly effective in predicting various spectroscopic parameters, which aids in the interpretation of experimental data. One key application is the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of isotropic chemical shifts. researchgate.net
For substituted anilines, theoretical calculations have been used to determine properties like dipole moments, which reflect the distribution of molecular charges. jmaterenvironsci.com While specific data for this compound is pending, studies on related p-substituted anilines demonstrate the predictive power of DFT.
Table 1: Calculated Dipole Moments for p-Substituted Anilines using DFT (Data presented for illustrative purposes based on related compounds)
| Compound | Calculated Dipole Moment (Debye) |
|---|---|
| p-Fluoroaniline | 38.0802 |
| p-Bromoaniline | 15.7533 |
| p-Chloroaniline | 12.8405 |
Source: Journal of Materials and Environmental Science. jmaterenvironsci.com
Conformational analysis using DFT helps to identify the most stable three-dimensional arrangements of a molecule. mdpi.comnih.gov This involves optimizing the geometry to find energy minima on the potential energy surface. sid.ir For flexible molecules, this analysis is crucial for understanding their structure and function. nih.gov
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and chemical properties. Computational methods provide detailed information about orbital energies and charge distributions.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comucsb.edu The HOMO is the orbital from which electrons are most readily donated, characterizing the molecule as a nucleophile, while the LUMO is the orbital that most readily accepts electrons, indicating its electrophilic sites. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. stuba.sk
For the parent aniline (B41778) molecule, the presence of the amino group raises the energy of the HOMO and has a smaller effect on the LUMO, resulting in a smaller HOMO-LUMO gap compared to benzene (B151609). researchgate.net This indicates increased reactivity, with the HOMO density localized on the amino group and the ortho and para positions of the ring, marking these as the primary nucleophilic sites. ucsb.eduresearchgate.net A similar analysis for this compound would reveal how the cyclopropanesulfonyl group modulates the electronic structure and reactivity of the aniline moiety.
Table 2: Calculated Frontier Molecular Orbital Energies for Aniline (Data presented for illustrative purposes based on the parent compound)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.42 |
| LUMO | -0.04 |
| HOMO-LUMO Gap | 5.38 |
Source: ResearchGate. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.combhu.ac.in The MEP map displays regions of different electrostatic potential on the molecular surface, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). bhu.ac.inresearchgate.net
For aniline, MEP maps show a region of strong negative potential associated with the lone pair of the nitrogen atom, as well as on the aromatic ring, identifying these as sites for electrophilic interaction. researchgate.netdtic.mil In this compound, the strongly electron-withdrawing sulfonyl group would significantly alter this picture. The MEP map would likely show a highly positive potential around the sulfur atom and a modified potential distribution on the aromatic ring, providing a clear guide to its sites of intermolecular interaction and chemical reactivity. mdpi.com
Theoretical Calculations of Thermodynamic Properties
Direct computational studies detailing the thermodynamic properties of this compound, such as its enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, are not readily found in the current body of scientific literature. Typically, these values are determined using quantum mechanical calculations, often employing methods like Density Functional Theory (DFT). For instance, computational studies on other sulfonamide derivatives have utilized DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to calculate thermodynamic parameters in various solvents. mdpi.com Similar approaches could be applied to this compound to predict its thermodynamic behavior.
General thermodynamic data for related simple organic compounds containing one or two carbon atoms are available in comprehensive compilations like "The NBS Tables of Chemical Thermodynamic Properties," which provide standardized values for properties such as enthalpy of formation at 298.15 K. nist.gov However, for a more complex molecule like this compound, dedicated computational studies would be necessary to establish its specific thermodynamic profile.
Insights into Steric and Electronic Effects in Catalysis
The catalytic applications of this compound have not been specifically detailed in the reviewed literature, and consequently, there is a lack of direct computational insights into its steric and electronic effects in catalytic cycles. Nevertheless, we can extrapolate potential effects based on the known properties of the aniline and cyclopropanesulfonyl functional groups.
Electronic Effects: The sulfonyl group (SO₂) is a strong electron-withdrawing group. researchgate.net This property arises from the high electronegativity of the oxygen atoms and the potential for pπ-dπ overlap with the sulfur atom. researchgate.net When attached to the aniline ring, the cyclopropanesulfonyl group would significantly decrease the electron density on the aromatic ring and the nitrogen atom of the amino group. researchgate.netcymitquimica.com This electron-withdrawing effect would make the amino group less nucleophilic compared to unsubstituted aniline. In the context of catalysis, this reduced nucleophilicity could influence the rate and mechanism of reactions where the aniline nitrogen acts as a nucleophile. semanticscholar.org For instance, in reactions involving electrophilic aromatic substitution, the deactivating nature of the sulfonyl group would direct incoming electrophiles to the meta position relative to the sulfonyl group. masterorganicchemistry.com
Steric Effects: The cyclopropyl (B3062369) group, while small, introduces a notable degree of steric hindrance due to its rigid, three-dimensional structure. smolecule.com Positioned at the ortho-position to the amino group, the cyclopropanesulfonyl moiety would sterically encumber the nitrogen atom. This steric bulk can play a crucial role in catalysis by influencing the accessibility of the catalytic center. In some cases, steric hindrance can lead to enhanced selectivity in catalytic reactions. mdpi.comcdnsciencepub.com For example, studies on arenesulfonyl chlorides have shown that ortho-alkyl substituents can paradoxically accelerate substitution reactions due to steric compression that favors the transition state geometry. mdpi.comresearchgate.net It is plausible that the cyclopropanesulfonyl group in this compound could exert similar complex steric influences in catalytic processes. The interplay between the electronic deactivation and steric hindrance would ultimately dictate the compound's utility and behavior in a catalytic setting. acs.org
Applications in Advanced Material Science and Chemical Research Non Biological Focus
Utilization as a Building Block in Non-Biological Material Synthesis
The chemical architecture of 2-(Cyclopropanesulfonyl)aniline makes it a valuable intermediate or building block in the synthesis of more complex molecules for material science. The primary amine (-NH2) group on the aniline (B41778) ring is a versatile functional handle that can participate in a wide array of chemical transformations. These reactions allow for the integration of the cyclopropanesulfonylaniline core into larger, non-biological molecular frameworks.
The presence of the cyclopropanesulfonyl group significantly influences the reactivity and properties of the aniline moiety. As an electron-withdrawing group, it deactivates the aromatic ring, affecting its susceptibility to electrophilic substitution. However, the amine group remains a potent nucleophile, enabling reactions such as diazotization, acylation, and condensation.
Research into the synthesis of functionalized N-heterocycles has demonstrated that aniline derivatives can be key starting materials. For instance, one-pot sequential reactions can utilize aniline derivatives to construct complex structures like substituted quinolines. sioc-journal.cn In such synthetic strategies, this compound could serve as the aniline source, leading to quinoline-based materials where the cyclopropanesulfonyl group imparts specific electronic or steric properties. The compound's availability from chemical suppliers for material science research underscores its role as a foundational component for creating new organic materials, such as those for OLEDs or Metal-Organic Frameworks (MOFs). bldpharm.com
Below is a table summarizing key reactions where this compound can act as a building block.
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Potential Application Area |
| N-Alkylation | Alkyl halides, Base | Secondary or Tertiary Amine | Synthesis of precursors for dyes, polymers |
| N-Acylation | Acyl chlorides, Anhydrides | Amide | Polymer synthesis, functional materials |
| Diazotization | NaNO₂, HCl (cold) | Diazonium Salt | Azo dyes, Sandmeyer reactions for further functionalization |
| Schiff Base Formation | Aldehydes, Ketones | Imine | Ligand synthesis, chemosensors |
| Buchwald-Hartwig Amination | Aryl halides, Pd or Cu catalyst | Di- or Tri-arylamine | Organic electronics, hole-transport materials |
| Condensation Reactions | Dicarbonyl compounds | Heterocyclic rings (e.g., quinolines, benzodiazepines) | Functional dyes, photoactive materials |
Derivatization for Functional Polymer Development
The polymerization of aniline and its derivatives is a well-established method for producing polyaniline (PANI), a leading conductive polymer. The properties of PANI can be finely tuned by introducing substituents onto the aniline monomer. nih.gov The derivatization of this compound into a polymer could yield a novel functional material with unique characteristics. nih.gov
The oxidative polymerization of aniline typically proceeds through the formation of radical cations, leading to head-to-tail coupling of the monomer units. researchgate.net The presence of the 2-(cyclopropanesulfonyl) group would exert significant influence over this process and the final polymer properties:
Electronic Effects : The sulfonyl group is strongly electron-withdrawing, which would alter the oxidation potential of the monomer and affect the electronic bandgap and conductivity of the resulting polymer.
Steric Hindrance : The bulky cyclopropylsulfonyl group at the ortho-position would create steric hindrance, potentially disrupting the planarity of the polymer backbone. This could decrease conductivity but increase solubility in common organic solvents, a significant advantage for processability and film formation. nih.gov
Morphology : The substituent can change the surface morphology of the polymer from hierarchical structures to more uniform spherical or granular forms, which impacts its application in sensors and coatings. nih.govresearchgate.net
Polymers derived from this compound could find applications as chemical sensors, where the modified electronic properties and morphology lead to high sensitivity for analytes like moisture or ammonia. nih.gov
The table below provides a hypothetical comparison of properties between standard Polyaniline and the potential polymer derived from this compound.
| Property | Polyaniline (PANI) (Emeraldine Salt) | Poly(this compound) (Hypothetical) | Rationale for Difference |
| Solubility | Generally poor in common organic solvents | Potentially higher | The bulky ortho-substituent disrupts chain packing, improving interaction with solvent molecules. nih.gov |
| Conductivity | High (up to 10³ S/cm) | Potentially lower | Steric hindrance may reduce π-orbital overlap along the polymer backbone, decreasing charge mobility. |
| Processability | Difficult due to poor solubility | Improved | Enhanced solubility allows for solution-based processing techniques like spin-coating to form thin films. nih.gov |
| Band Gap | Tunable, typically around 3.0 eV | Potentially wider | The strong electron-withdrawing nature of the sulfonyl group can lower the HOMO level, increasing the bandgap. |
| Sensor Application | Good for acids, ammonia, humidity | Potentially enhanced sensitivity or selectivity | Modified electronic structure and morphology can alter analyte interaction and signal transduction. nih.gov |
Advanced Ligand Design for Catalysis
In the field of homogeneous catalysis, the design of ligands is crucial for controlling the reactivity, selectivity, and stability of a metal catalyst. mdpi.com Aniline and its derivatives are effective ligands, particularly in palladium-catalyzed cross-coupling reactions, where they can stabilize the metal center. nih.gov The unique features of this compound make it an attractive candidate for creating advanced ligands.
The aniline nitrogen can coordinate to a transition metal, while the attached cyclopropanesulfonyl group acts as a powerful modulating element:
Electronic Tuning : The electron-withdrawing sulfonyl group can decrease the electron density on the metal center. This modification can enhance the catalytic activity in certain reactions, such as reductive elimination, a key step in many cross-coupling cycles.
Steric Control : The bulky substituent provides a defined steric environment around the metal, which can be exploited to influence regioselectivity or enantioselectivity in asymmetric catalysis. mdpi.com
Cooperative Catalysis : The potential for cooperation between the metal center and functionalities on the ligand is an area of growing interest. mdpi.com While the sulfonyl group is generally stable, its oxygen atoms could potentially engage in non-covalent interactions that help stabilize transition states.
Ligands based on this scaffold could be employed in various catalytic systems, including those based on palladium, rhodium, or copper. nih.govuniovi.es For example, incorporating this aniline derivative into N-heterocyclic carbene (NHC) or pincer-type ligand frameworks could lead to novel catalysts with improved performance for challenging chemical transformations. nih.govmdpi.com
The following table lists potential catalytic applications for ligands derived from this compound.
| Catalyst System | Metal Center | Target Reaction Type | Role of the Ligand |
| Buchwald-Hartwig Amination | Palladium (Pd) | C-N Cross-Coupling | Stabilizes the Pd(0) and Pd(II) intermediates; electronic tuning influences reaction rates. nih.gov |
| Suzuki-Miyaura Coupling | Palladium (Pd) | C-C Cross-Coupling | Provides steric bulk to promote reductive elimination and prevent catalyst deactivation. |
| Heck Reaction | Palladium (Pd) | C-C Coupling of Alkenes | Controls regioselectivity and stabilizes the active catalytic species. |
| C-H Functionalization | Rhodium (Rh), Ruthenium (Ru) | Direct C-H Activation | The ligand directs the metal to a specific C-H bond and modulates the reactivity of the metal center. uniovi.es |
| A³ Coupling | Copper (Cu), Gold (Au) | Propargylamine Synthesis | Modulates the electronic properties of the metal to facilitate alkyne activation and C-C bond formation. mdpi.com |
Future Directions in 2 Cyclopropanesulfonyl Aniline Research
Development of More Efficient and Sustainable Synthetic Routes
The development of more efficient and environmentally friendly methods for synthesizing aniline (B41778) derivatives is an ongoing area of research. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. Future research will likely focus on the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. scielo.brrsc.org This includes the exploration of biocatalytic methods and the use of alternative, more sustainable solvents and reagents. scielo.br For related compounds like aryl sulfonyl chlorides, efforts are being made to develop greener processes to avoid harsh reaction conditions.
Exploration of Novel Chemical Transformations
Research into novel chemical transformations of aniline derivatives aims to expand their utility in organic synthesis. This includes the development of new catalytic systems for C-N bond formation and functionalization of the aromatic ring. For instance, palladium-catalyzed double N-arylation of primary amines represents a significant advancement in the synthesis of complex aniline derivatives. The discovery of new reactions and the ability to form previously inaccessible bonds will continue to be a major focus, enabling the synthesis of novel compounds with unique properties.
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms is set to revolutionize the way aniline derivatives and other small molecules are produced. chemrxiv.orgkit.edu Flow chemistry offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. nih.govillinois.edunih.gov Automated systems can accelerate the discovery and optimization of new reactions by enabling high-throughput screening of reaction conditions. kit.edumdpi.com The development of automated continuous synthesis for related compounds like aryl sulfonyl chlorides highlights the potential for safer and more efficient production. mdpi.com
Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling and machine learning are becoming increasingly important tools in chemical research. rsc.org These methods can be used to predict the properties and reactivity of molecules, guiding the design of new synthetic routes and the discovery of novel compounds. nih.gov For example, quantitative structure-toxicity relationship (QSTR) models can be developed to predict the biological activity of aniline derivatives. By leveraging computational tools, researchers can accelerate the pace of discovery and reduce the need for costly and time-consuming experimental work. The field of predictive chemistry aims to develop models that can accurately describe how molecules interact and react, which will be invaluable for the future development of aniline-based compounds. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
